Ethyl 4-(4-isopropylphenyl)-4-oxobutyrate
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Overview
Description
Ethyl 4-(4-isopropylphenyl)-4-oxobutyrate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 4-oxobutyrate moiety, which is further substituted with a 4-isopropylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-isopropylphenyl)-4-oxobutyrate typically involves the esterification of 4-(4-isopropylphenyl)-4-oxobutyric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(4-isopropylphenyl)-4-oxobutyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: 4-(4-isopropylphenyl)-4-oxobutyric acid.
Reduction: Ethyl 4-(4-isopropylphenyl)-4-hydroxybutyrate.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(4-isopropylphenyl)-4-oxobutyrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-isopropylphenyl)-4-oxobutyrate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. The presence of the isopropylphenyl group enhances its binding affinity to hydrophobic pockets within the target proteins, leading to effective inhibition.
Comparison with Similar Compounds
Ethyl 4-(4-isopropylphenyl)-4-oxobutyrate can be compared with similar compounds such as:
Ethyl 4-(4-methylphenyl)-4-oxobutyrate: This compound has a methyl group instead of an isopropyl group, which affects its hydrophobicity and binding affinity.
Ethyl 4-(4-tert-butylphenyl)-4-oxobutyrate: The tert-butyl group provides greater steric hindrance, potentially altering its reactivity and interaction with molecular targets.
The uniqueness of this compound lies in its balanced hydrophobicity and steric properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl 4-oxo-4-(4-propan-2-ylphenyl)butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-4-18-15(17)10-9-14(16)13-7-5-12(6-8-13)11(2)3/h5-8,11H,4,9-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HERROGKUJROXFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=C(C=C1)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80565182 |
Source
|
Record name | Ethyl 4-oxo-4-[4-(propan-2-yl)phenyl]butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80565182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26803-60-1 |
Source
|
Record name | Ethyl 4-oxo-4-[4-(propan-2-yl)phenyl]butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80565182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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